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Introduction
(Rac)-Lartesertib (also known as M4076) is a potent and selective ATP-competitive inhibitor of

the Ataxia Telangiectasia Mutated (ATM) kinase. ATM is a master regulator of the DNA damage

response (DDR), a critical cellular network that detects and repairs DNA double-strand breaks

(DSBs). By inhibiting ATM, Lartesertib prevents the activation of downstream signaling

pathways that are essential for DNA repair, cell cycle checkpoint activation, and apoptosis.[1]

This disruption of DNA repair mechanisms can sensitize cancer cells to DNA-damaging agents

like ionizing radiation and certain chemotherapies, making ATM an attractive therapeutic target.

[2][3]

These application notes provide a comprehensive guide to measuring the inhibitory activity of

(Rac)-Lartesertib against ATM kinase. The protocols detailed below cover both biochemical

and cell-based assays to quantify inhibitor potency and its effects on downstream signaling

pathways.

Key Concepts and Signaling Pathway
Upon induction of DNA DSBs by agents such as ionizing radiation (IR), the MRE11-RAD50-

NBS1 (MRN) complex recruits ATM to the site of damage. This leads to the

autophosphorylation of ATM at Serine 1981, transitioning it from an inactive dimer to an active
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monomer. Activated ATM then phosphorylates a multitude of downstream substrates to

orchestrate the DDR. Key substrates include:

Checkpoint Kinase 2 (CHK2): Phosphorylated by ATM at Threonine 68, leading to its

activation. Activated CHK2, in turn, phosphorylates downstream targets to induce cell cycle

arrest.[4]

p53: Phosphorylated by ATM at Serine 15, which leads to its stabilization and activation.

Activated p53 promotes the transcription of genes involved in cell cycle arrest and apoptosis.

Histone H2AX: Phosphorylated at Serine 139 to form γ-H2AX, which serves as a scaffold for

the recruitment of DNA repair proteins to the site of damage.[2]

The inhibition of ATM by Lartesertib blocks these phosphorylation events, thereby impairing the

cell's ability to respond to and repair DNA DSBs.
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Figure 1: ATM Signaling Pathway and Inhibition by Lartesertib.
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Data Presentation
The inhibitory potency of (Rac)-Lartesertib can be quantified using various biochemical and

cell-based assays. The following table summarizes key quantitative data for Lartesertib and

other ATM inhibitors for comparison.

Compound Assay Type Target IC₅₀ Reference

(Rac)-Lartesertib

(M4076)

Biochemical

Kinase Assay
ATM 0.2 nM [5]

KU-55933
Biochemical

Kinase Assay
ATM 13 nM [6]

KU-60019
Biochemical

Kinase Assay
ATM 6.3 nM [6]

CP-466722
Biochemical

Kinase Assay
ATM 4.1 µM [6]

(Rac)-Lartesertib

(M4076)

Cellular Assay

(γ-H2AX

reduction)

ATM Pathway

80-100% target

inhibition at 100-

400 mg daily

dose in patients

[2]

Experimental Protocols
In Vitro ATM Kinase Assay for IC₅₀ Determination
This protocol describes a biochemical assay to determine the IC₅₀ value of (Rac)-Lartesertib
using a luminescent ADP detection method (ADP-Glo™ Kinase Assay).
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Figure 2: Workflow for In Vitro ATM Kinase IC₅₀ Determination.
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Materials:

Recombinant human ATM protein

ATM substrate (e.g., biotinylated p53-derived peptide)

(Rac)-Lartesertib

ATP

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

ADP-Glo™ Kinase Assay Kit (Promega)

White, opaque 384-well plates

Luminometer

Procedure:

Compound Preparation: Prepare a serial dilution of (Rac)-Lartesertib in DMSO, then dilute

further in kinase buffer. The final DMSO concentration in the assay should be ≤1%.

Kinase Reaction Setup:

Add 2.5 µL of 4x (Rac)-Lartesertib dilution or vehicle (DMSO in kinase buffer) to the wells

of a 384-well plate.

Add 2.5 µL of 4x substrate solution to each well.

Add 5 µL of 2x recombinant ATM enzyme solution to each well to a final volume of 10 µL.

Incubate for 10 minutes at room temperature.

Reaction Initiation:

Add 10 µL of 2x ATP solution to each well to start the reaction. The final ATP concentration

should be at or near the Kₘ for ATM.
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Incubate for 60 minutes at 30°C.

Reaction Termination and ATP Depletion:

Add 20 µL of ADP-Glo™ Reagent to each well.[7]

Incubate for 40 minutes at room temperature.[7]

ADP to ATP Conversion and Signal Generation:

Add 40 µL of Kinase Detection Reagent to each well.[8]

Incubate for 30-60 minutes at room temperature.[9]

Data Acquisition and Analysis:

Measure luminescence using a plate-reading luminometer.

Plot the luminescence signal against the logarithm of the inhibitor concentration.

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response

curve.

Cell-Based Assay for ATM Inhibition: Western Blotting
for p-CHK2
This protocol describes how to measure the inhibition of ATM in a cellular context by assessing

the phosphorylation of its downstream target, CHK2, in response to ionizing radiation.
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Figure 3: Workflow for Western Blot Analysis of p-CHK2.
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Materials:

Cancer cell line with functional ATM (e.g., A549, MCF7)

(Rac)-Lartesertib

Ionizing radiation source (e.g., X-ray irradiator)

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane and transfer buffer

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies: Rabbit anti-phospho-CHK2 (Thr68), Rabbit anti-CHK2, Mouse anti-β-

actin

HRP-conjugated secondary antibodies: anti-rabbit IgG-HRP, anti-mouse IgG-HRP

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Cell Culture and Treatment:

Seed cells in 6-well plates and allow them to attach overnight.

Pre-treat cells with a range of concentrations of (Rac)-Lartesertib (e.g., 0-1000 nM) for 1-

2 hours.[6]

Induction of DNA Damage:

Expose the cells to ionizing radiation (e.g., 5-10 Gy).
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Return cells to the incubator for 1 hour to allow for ATM signaling activation.

Protein Extraction:

Wash cells with ice-cold PBS and lyse with RIPA buffer.

Quantify protein concentration using the BCA assay.

Western Blotting:

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

Transfer proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies against p-CHK2 (Thr68), total CHK2, and

β-actin overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies

for 1 hour at room temperature.

Wash the membrane again and apply ECL substrate.

Data Acquisition and Analysis:

Capture the chemiluminescent signal using an imaging system.

Quantify the band intensities and normalize the p-CHK2 signal to total CHK2 and then to

the loading control (β-actin).

Plot the normalized p-CHK2 levels against the Lartesertib concentration to determine the

cellular IC₅₀.

Cell-Based Assay for ATM Inhibition:
Immunofluorescence for γ-H2AX Foci
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This protocol details the measurement of ATM inhibition by quantifying the formation of γ-H2AX

foci in the nucleus following DNA damage.

Materials:

Cancer cell line (e.g., HeLa, U2OS)

(Rac)-Lartesertib

Ionizing radiation source

Coverslips

Fixation solution (e.g., 4% paraformaldehyde in PBS)

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

Blocking solution (e.g., 5% BSA in PBS)

Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139)

Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG)

DAPI nuclear stain

Antifade mounting medium

Fluorescence microscope or high-content imaging system

Procedure:

Cell Culture and Treatment:

Seed cells on coverslips in a 24-well plate and allow them to attach.

Pre-treat cells with various concentrations of (Rac)-Lartesertib for 1-2 hours.

Induction of DNA Damage:
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Irradiate the cells (e.g., 2-5 Gy).

Incubate for 30-60 minutes post-irradiation.

Immunofluorescence Staining:

Fix the cells with 4% paraformaldehyde for 15 minutes.

Permeabilize with 0.25% Triton X-100 for 10 minutes.

Block with 5% BSA for 1 hour.

Incubate with anti-γ-H2AX primary antibody overnight at 4°C.

Wash with PBS and incubate with Alexa Fluor-conjugated secondary antibody for 1 hour in

the dark.

Counterstain nuclei with DAPI.

Imaging and Analysis:

Mount the coverslips onto microscope slides with antifade medium.

Acquire images using a fluorescence microscope.

Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g.,

ImageJ/Fiji).

A reduction in the number of IR-induced γ-H2AX foci in Lartesertib-treated cells indicates

ATM inhibition.

Conclusion
The protocols outlined in these application notes provide a robust framework for researchers to

measure the inhibition of ATM by (Rac)-Lartesertib. The combination of in vitro kinase assays

and cell-based methods allows for a comprehensive characterization of the inhibitor's potency

and its functional consequences within the cellular context of the DNA damage response.
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These assays are crucial for the continued development and understanding of ATM inhibitors

as potential cancer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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